3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
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Overview
Description
3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the fusion of an imidazole ring with a pyridine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by subsequent steps to introduce the carboxylic acid group and the methyl group at the desired positions . The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazopyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Scientific Research Applications
3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.
Imidazo[1,5-a]pyridines: Used in the development of pharmaceuticals with diverse biological activities.
Imidazo[4,5-b]pyridines: Studied for their potential in treating neurological disorders.
Uniqueness
3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-5-2-6(8(12)13)9-3-7(5)11;;/h2-4H,1H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJXKQMWULDYJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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